molecular formula C9H6ClNO3 B14660222 6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 37795-78-1

6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B14660222
CAS No.: 37795-78-1
M. Wt: 211.60 g/mol
InChI Key: SJXQZTKQRUHPKX-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of 2-amino-4-chlorobenzoic acid derivatives: with methyl isocyanate.

    Condensation reactions: involving chloroaniline derivatives and methyl-substituted carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: for controlled synthesis.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation products: Oxidized benzoxazine derivatives.

    Reduction products: Reduced benzoxazine derivatives.

    Substitution products: Halogen-substituted benzoxazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
  • 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
  • 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione

Uniqueness

6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazine derivatives.

Properties

CAS No.

37795-78-1

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-7-methyl-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H6ClNO3/c1-4-2-7-5(3-6(4)10)8(12)14-9(13)11-7/h2-3H,1H3,(H,11,13)

InChI Key

SJXQZTKQRUHPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)OC(=O)N2

Origin of Product

United States

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